(3-Methoxybenzyl)hydrazine

Description

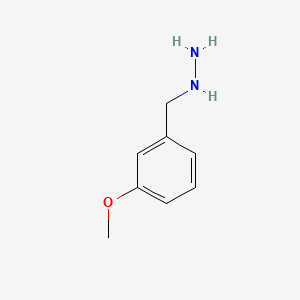

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-8-4-2-3-7(5-8)6-10-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLGQRHDYAHDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375454 | |

| Record name | (3-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85293-12-5 | |

| Record name | [(3-Methoxyphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85293-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Methoxybenzyl)hydrazine chemical properties and structure

An In-depth Technical Guide to (3-Methoxybenzyl)hydrazine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a substituted hydrazine derivative that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a bifunctional molecule, it possesses both a nucleophilic hydrazine moiety and a lipophilic methoxybenzyl group. This unique combination makes it a versatile building block for the synthesis of complex heterocyclic scaffolds, which are prevalent in a wide array of biologically active compounds. The methoxy group, positioned at the meta-position of the benzene ring, critically influences the molecule's electronic properties and conformational flexibility, allowing for nuanced interactions with biological targets.

This guide, prepared from the perspective of a Senior Application Scientist, aims to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its core chemical properties, established synthetic routes, characteristic reactivity, and its demonstrated utility in the creation of novel therapeutic agents. The information presented herein is synthesized from established chemical literature and supplier technical data, providing a robust foundation for its practical application in the laboratory.

Section 1: Physicochemical and Structural Properties

The fundamental physical and chemical properties of a compound are critical for its handling, reaction setup, and integration into drug development workflows. This compound is most commonly supplied and handled as its hydrochloride salt to improve stability and ease of use.

Chemical Structure

The structure consists of a hydrazine group (-NHNH₂) attached to a methylene bridge, which in turn is connected to a benzene ring substituted with a methoxy group (-OCH₃) at the meta (3) position.

Caption: Chemical structure of this compound.

Physicochemical Data

The properties of this compound, particularly its hydrochloride salt, are summarized in the table below. These values are crucial for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| IUPAC Name | (3-methoxyphenyl)methylhydrazine;hydrochloride | AK Scientific, Inc.[1] |

| CAS Number | 39232-91-2 (for Hydrochloride salt) | ChemScene[2] |

| Molecular Formula | C₈H₁₃ClN₂O | PubChem |

| Molecular Weight | 188.65 g/mol | PubChem[3] |

| Appearance | Solid / Purple powder | ECHEMI[4] |

| Melting Point | 142 °C | Sigma-Aldrich |

| Boiling Point | 275.3 °C at 760 mmHg | Sigma-Aldrich[5] |

| Topological Polar Surface Area (TPSA) | 47.3 Ų | PubChem[3] |

| Solubility | Soluble in water | NOAA[6] |

| Storage Conditions | 4°C, stored under nitrogen | ChemScene[2] |

Section 2: Spectral Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Below is a summary of expected and reported spectral characteristics.

| Spectroscopy | Characteristic Peaks / Signals |

| ¹H NMR | - Ar-H (Aromatic Protons): Multiplet signals expected in the range of ~6.8-7.3 ppm. - -OCH₃ (Methoxy Protons): A sharp singlet around 3.8 ppm.[7] - -CH₂- (Benzyl Protons): A singlet around 4.0 ppm. - -NHNH₂ (Hydrazine Protons): Broad signals that may be exchangeable with D₂O. |

| ¹³C NMR | - Ar-C (Aromatic Carbons): Signals in the ~110-160 ppm region. The carbon attached to the methoxy group (C-O) would be significantly downfield. - -OCH₃ (Methoxy Carbon): A signal around 55 ppm.[8] - -CH₂- (Benzyl Carbon): A signal in the aliphatic region, likely ~50-60 ppm. |

| FT-IR (KBr) | - N-H Stretch: Broad bands in the region of 3100-3400 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.[8] - C-O Stretch (Ether): A strong band around 1250 cm⁻¹.[7] |

| Mass Spec. (MS) | - Molecular Ion Peak (M⁺): For the free base (C₈H₁₂N₂O), the expected m/z is ~152.10. Fragmentation would likely involve the loss of the hydrazine group or cleavage at the benzyl position. |

Section 3: Synthesis and Manufacturing

The synthesis of substituted hydrazines like this compound can be approached through several established organic chemistry transformations. A prevalent and reliable method involves the reaction of a benzyl halide with hydrazine hydrate. This pathway is favored for its operational simplicity and the ready availability of starting materials.

Synthetic Workflow

The causality behind this experimental choice lies in the high nucleophilicity of hydrazine, which readily displaces the halide from the 3-methoxybenzyl chloride in an Sₙ2 reaction. The use of an excess of hydrazine hydrate is crucial; it not only drives the reaction to completion but also minimizes the formation of the undesired bis-substituted side product. The final step involves acidification to precipitate the more stable hydrochloride salt, which facilitates isolation and purification.

Caption: General workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization to ensure the final product meets required specifications.

-

Reaction Setup: To a solution of 3-methoxybenzyl chloride (1.0 eq) in ethanol (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (5.0 eq) dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting benzyl chloride is fully consumed.

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction (Optional Purification): The resulting residue can be redissolved in dichloromethane (DCM) and washed with water to remove excess hydrazine hydrate. The organic layer is then dried over anhydrous sodium sulfate.

-

Salt Formation and Isolation: The solvent (DCM) is removed, and the crude free base is dissolved in a minimal amount of diethyl ether. A solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

-

Purification: The resulting white or off-white solid is collected by vacuum filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum.

-

Validation: The final product's identity and purity should be confirmed using standard analytical techniques (¹H NMR, LC-MS, and melting point analysis) and compared against reference data.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its terminal -NH₂ group. It is a potent nucleophile and a key synthon for constructing nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Key Reaction Pathways

-

Hydrazone Formation: The most fundamental reaction is condensation with aldehydes or ketones to form stable hydrazones. This reaction is often the first step in more complex transformations.

-

Fischer Indole Synthesis: Reaction with a ketone under acidic conditions can lead to the formation of an indole ring, a core structure in many pharmaceuticals.

-

Pyrazole Synthesis: Condensation with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazoles, another important heterocyclic motif in drug design.[9]

Caption: Key reaction pathways utilizing this compound.

The hydrazine moiety is a versatile precursor for a wide range of organic syntheses, particularly in the formation of heterocyclic compounds that are significant in pharmaceuticals and agrochemicals.[9]

Section 5: Applications in Drug Development

The true value of this compound is realized in its application as a structural component of bioactive molecules. Hydrazide and hydrazone derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[10][11]

-

Scaffold for Bioactive Molecules: The molecule serves as a key intermediate for synthesizing compounds that are screened for various therapeutic targets. The methoxybenzyl group can fit into hydrophobic pockets of enzymes or receptors, while the hydrazine portion provides a handle for further derivatization to optimize potency and pharmacokinetic properties.

-

Precursor to Heterocycles: As detailed in the reactivity section, its role as a precursor to pyrazoles, indoles, and other heterocycles is paramount.[9] Many FDA-approved drugs contain these core structures, and this compound provides a reliable entry point for creating novel analogs for drug discovery campaigns. For example, hydrazine derivatives are precursors to pharmaceuticals like fluconazole and anastrozole.[9]

-

Modulation of Physicochemical Properties: The 3-methoxy group provides a balance of lipophilicity and polarity. It can participate in hydrogen bonding as an acceptor and its metabolic fate (O-demethylation) can be a tool for prodrug strategies.

Section 6: Safety and Handling

As with all hydrazine derivatives, this compound and its salts must be handled with appropriate care. The information below is aggregated from publicly available Safety Data Sheets (SDS).

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | GHS07 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | AK Scientific, Inc.[1] |

| H302: Harmful if swallowed. | Sigma-Aldrich |

Safe Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid breathing dust, fumes, or vapors.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[1] For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[2]

-

First Aid:

-

In case of eye contact: Immediately flush eyes with running water for at least 15 minutes.[1]

-

In case of skin contact: Immediately wash skin with plenty of soap and water.[12]

-

If inhaled: Move the person to fresh air.[1]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[1]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile of properties, reactivity, and safety. Its utility in constructing diverse and complex molecular architectures, particularly nitrogen-containing heterocycles, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, handling requirements, and chemical reactivity, as outlined in this guide, enables its effective and safe application in the laboratory, paving the way for the development of next-generation therapeutics.

References

- 1. aksci.com [aksci.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. (3-Methoxyphenyl)hydrazine hydrochloride | 39232-91-2 [sigmaaldrich.com]

- 6. HYDRAZINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. rsc.org [rsc.org]

- 9. Hydrazine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

(3-Methoxybenzyl)hydrazine synthesis from 3-methoxybenzaldehyde

An In-Depth Technical Guide to the Synthesis of (3-Methoxybenzyl)hydrazine from 3-Methoxybenzaldehyde

Abstract

This compound is a valuable substituted hydrazine derivative widely employed as a building block in the synthesis of pharmaceuticals and other biologically active compounds. Its structural motif is a key component in various therapeutic agents, making a reliable and well-understood synthetic route essential for researchers in drug development. This guide provides a comprehensive, in-depth analysis of a robust two-step synthetic pathway starting from the readily available precursor, 3-methoxybenzaldehyde. The synthesis proceeds via the formation of a stable 3-methoxybenzaldehyde hydrazone intermediate, followed by its reduction to the target hydrazine. This document details the underlying chemical mechanisms, provides field-proven experimental protocols, and offers a comparative analysis of key reduction methodologies, grounding all claims in authoritative scientific literature.

Introduction and Strategic Overview

Substituted benzylhydrazines are a class of organic compounds of significant interest in medicinal chemistry. The presence of the hydrazine moiety (-NHNH2) attached to a benzyl group provides a versatile scaffold for creating complex heterocyclic structures and other derivatives with diverse pharmacological profiles. The specific target of this guide, this compound, incorporates a methoxy group on the phenyl ring, which can modulate the electronic properties and metabolic stability of downstream drug candidates.

The most direct and reliable synthetic strategy for converting an aldehyde, such as 3-methoxybenzaldehyde, into its corresponding substituted hydrazine involves a two-stage process:

-

Hydrazone Formation: A condensation reaction between the aldehyde and hydrazine hydrate to form the stable C=N double bond of the hydrazone intermediate.

-

Hydrazone Reduction: Selective reduction of the hydrazone's C=N bond to a C-N single bond, yielding the final product.

This approach is favored due to the high efficiency of both steps and the stability of the hydrazone intermediate, which can often be isolated and purified before proceeding to the final reduction.

Unveiling the Molecular Architecture of (3-Methoxybenzyl)hydrazine: A Spectroscopic Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of (3-Methoxybenzyl)hydrazine (CAS 85293-12-5). The structural elucidation of this compound is critical for its application in synthetic chemistry and pharmaceutical research. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the resulting spectra.

While direct experimental spectra for this compound are not widely available in public databases, this guide draws upon established principles of spectroscopy and data from closely related analogs to provide a robust predictive framework for its characterization. The synthesis of this compound hydrochloride has been reported as a precursor in the development of therapeutic agents, highlighting the compound's relevance in medicinal chemistry.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular structure comprising a methoxy-substituted benzene ring attached to a hydrazine moiety via a methylene bridge. This arrangement gives rise to a unique spectroscopic fingerprint, which can be systematically analyzed using a combination of NMR, IR, and MS techniques.

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of the molecule, from data acquisition to structural confirmation.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Anticipated ¹H NMR Data:

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 1 | ~7.2-7.3 | t | 1H | Ar-H (C5-H) |

| 2 | ~6.8-6.9 | m | 3H | Ar-H (C2-H, C4-H, C6-H) |

| 3 | ~3.8 | s | 3H | OCH₃ |

| 4 | ~3.7 | s | 2H | CH₂ |

| 5 | ~3.5 (broad) | s | 3H | NH-NH₂ |

Interpretation and Causality:

-

The aromatic protons will appear in the characteristic downfield region (δ 6.8-7.3 ppm). The triplet at the most downfield position is expected for the proton at C5, which is coupled to the two neighboring aromatic protons. The remaining three aromatic protons will likely appear as a complex multiplet.

-

The methoxy (OCH₃) protons will be a sharp singlet at approximately 3.8 ppm due to the absence of adjacent protons.

-

The methylene (CH₂) protons, being adjacent to the electron-withdrawing hydrazine group, will also appear as a singlet around 3.7 ppm.

-

The hydrazine (NH and NH₂) protons often exhibit broad signals due to quadrupole broadening and chemical exchange. Their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Anticipated ¹³C NMR Data:

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~160 | Ar-C (C3-OCH₃) |

| 2 | ~140 | Ar-C (C1-CH₂) |

| 3 | ~130 | Ar-C (C5) |

| 4 | ~120 | Ar-C (C6) |

| 5 | ~114 | Ar-C (C4) |

| 6 | ~113 | Ar-C (C2) |

| 7 | ~55 | OCH₃ |

| 8 | ~50 | CH₂ |

Interpretation and Causality:

-

The aromatic carbons will resonate between 113 and 160 ppm. The carbon attached to the electronegative oxygen of the methoxy group (C3) will be the most downfield.

-

The methoxy (OCH₃) carbon will appear around 55 ppm.

-

The methylene (CH₂) carbon, influenced by the attached nitrogen atoms, is expected to have a chemical shift in the region of 50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound.

Anticipated IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H stretching (hydrazine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (CH₂ and OCH₃) |

| 1600, 1490 | Strong to Medium | C=C stretching (aromatic ring) |

| 1250 | Strong | C-O stretching (aryl ether) |

| 1040 | Strong | C-O stretching (aryl ether) |

| 850-750 | Strong | C-H bending (out-of-plane, aromatic substitution) |

Interpretation and Causality:

-

The broad absorption bands in the 3350-3250 cm⁻¹ region are characteristic of the N-H stretching vibrations of the hydrazine group.

-

The presence of the aromatic ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1490 cm⁻¹.

-

The strong C-O stretching bands for the aryl ether at approximately 1250 and 1040 cm⁻¹ are indicative of the methoxy group.

-

The out-of-plane C-H bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Anticipated Mass Spectrometry Data:

| m/z | Interpretation |

| 152 | Molecular ion [M]⁺ |

| 121 | [M - NH₂NH]⁺ or [M - N₂H₃]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation and Causality:

-

The molecular ion peak [M]⁺ is expected at an m/z value of 152, corresponding to the molecular weight of C₈H₁₂N₂O.

-

A common fragmentation pathway for benzyl compounds is the cleavage of the benzylic bond. The loss of the hydrazine moiety (NH₂NH₂) would lead to a fragment at m/z 121, corresponding to the 3-methoxybenzyl cation.

-

Further fragmentation of the 3-methoxybenzyl cation could lead to the formation of the tropylium ion at m/z 91, a common and stable fragment in the mass spectra of benzyl derivatives.

The following diagram illustrates a plausible fragmentation pathway for this compound in a mass spectrometer.

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

Accurate data acquisition is paramount for reliable structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

This guide provides a foundational understanding of the key spectroscopic features of this compound. The presented data and interpretations are based on established chemical principles and serve as a predictive reference for its empirical analysis.

(3-Methoxybenzyl)hydrazine CAS number and safety information

An In-Depth Technical Guide to (3-Methoxybenzyl)hydrazine for Drug Discovery Professionals

Section 1: Chemical Identity and Structural Elucidation

This compound is a versatile reagent in synthetic organic chemistry, particularly valued as a building block for heterocyclic compounds in medicinal chemistry. A critical point of clarification for researchers is the distinction between this compound and its structural isomer, (3-Methoxyphenyl)hydrazine. The placement of the hydrazine moiety—whether attached to a benzyl methylene group or directly to the phenyl ring—fundamentally alters its reactivity and synthetic applications.

-

This compound : The hydrazine group (-NHNH₂) is connected to the phenyl ring via a methylene bridge (-CH₂-). This structure provides greater conformational flexibility.

-

(3-Methoxyphenyl)hydrazine : The hydrazine group is bonded directly to the aromatic ring. This configuration is often employed in reactions like the Fischer indole synthesis.

This guide focuses specifically on This compound and its associated salts.

Core Chemical Identifiers

A frequent source of confusion arises from the similar names and applications of these isomers. The following table provides clear identifiers for this compound and its more commonly documented isomer.

| Property | This compound | (3-Methoxyphenyl)hydrazine |

| Structure |  (Illustrative) (Illustrative) |  (Illustrative) (Illustrative) |

| CAS Number (Free Base) | 85293-12-5[1] | 15384-39-1[2] |

| CAS Number (HCl Salt) | 179108-95-3[3][4] | 39232-91-2[5][6] |

| Molecular Formula | C₈H₁₂N₂O[7] | C₇H₁₀N₂O[2] |

| Molecular Weight | 152.20 g/mol [7] | 138.17 g/mol [2] |

| Synonyms | 1-(3-methoxybenzyl)hydrazine | m-methoxyphenylhydrazine |

Section 2: Safety, Handling, and Storage

Comprehensive safety data for the free base of this compound is limited. Therefore, all handling procedures should be based on the data available for its hydrochloride salt, This compound hydrochloride (CAS: 179108-95-3) , and should be executed with the assumption that the free base is at least as hazardous.

GHS Hazard Profile

The compound is classified as an irritant and should be handled with appropriate precautions in a well-ventilated fume hood.[3]

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

Recommended Handling and PPE Protocol

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to maintain exposure levels below occupational limits.[3]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear approved safety glasses with side-shields or chemical goggles.[3]

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[3]

-

Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Safe Handling Practices :

First Aid and Storage

-

First Aid :

-

Inhalation : Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[3]

-

Skin Contact : Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[3]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[3]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and consult a physician.

-

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Store locked up.[3]

Section 3: Role in Synthetic Chemistry and Drug Development

Hydrazine derivatives are fundamental building blocks in medicinal chemistry, enabling the synthesis of a wide array of heterocyclic scaffolds that form the core of many pharmaceutical agents.[8] The this compound moiety serves as a versatile synthon, primarily through the reactivity of its terminal nitrogen atom.

The presence of the methoxy group at the meta-position of the phenyl ring can influence the electronic properties and metabolic stability of the final compounds. Benzylhydrazines are particularly useful for creating compounds like hydrazones, pyrazoles, and triazoles, which are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] The flexible linker between the phenyl ring and the hydrazine group in benzylhydrazine derivatives allows for different binding conformations within target proteins compared to their rigid phenylhydrazine counterparts. This structural feature is often exploited in drug design to optimize ligand-receptor interactions. For instance, novel hydrazine derivatives are being investigated as inhibitors of key proteins in cell proliferation pathways, such as Polo-like kinase 1 (PLK1), for cancer therapy.[10]

Typical Synthetic Transformation: Hydrazone Formation

A primary and highly reliable reaction of this compound is its condensation with an aldehyde or ketone to form a stable hydrazone. This reaction is a cornerstone of combinatorial chemistry for generating diverse compound libraries.

Caption: General workflow for the synthesis of a hydrazone from this compound.

Section 4: Exemplary Synthetic Protocol

This protocol details the synthesis of a representative hydrazone from this compound and benzophenone. The methodology is adapted from established procedures for hydrazone formation.[11]

Objective: To synthesize N'-((3-methoxybenzyl)hydrazineylidene)(phenyl)methane.

Materials:

-

This compound hydrochloride (1.0 eq)

-

Benzophenone (1.0 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous Ethanol (10 mL per gram of hydrazine)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Protocol:

-

Free Base Generation :

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound hydrochloride in anhydrous ethanol.

-

Add triethylamine dropwise to the suspension at room temperature.

-

Stir the mixture for 30 minutes. A white precipitate of triethylammonium chloride will form.

-

-

Condensation Reaction :

-

To the same flask, add benzophenone followed by a catalytic amount of glacial acetic acid.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Isolation :

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the triethylammonium chloride precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

-

-

Purification :

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

Dry the purified product under vacuum to yield the final hydrazone.

-

Self-Validation: The success of the synthesis can be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity of the final compound.

Section 5: Conclusion

This compound is a valuable, though less extensively documented, chemical intermediate for drug discovery and synthetic chemistry. Its utility lies in its capacity to serve as a scaffold for a variety of heterocyclic systems. Researchers must exercise caution by distinguishing it from its isomer, (3-methoxyphenyl)hydrazine, to ensure correct application and reactivity. Due to the limited availability of comprehensive safety data, strict adherence to safety protocols based on its hydrochloride salt is imperative for its handling and use. The synthetic pathways it enables are robust and essential for the generation of novel molecules with therapeutic potential.

References

- 1. 85293-12-5 CAS MSDS (1-(3-methoxybenzyl)hydrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. (3-Methoxyphenyl)hydrazine | C7H10N2O | CID 423605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. This compound hydrochloride | CAS#:179108-95-3 | Chemsrc [chemsrc.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. KR20180038293A - Novel hydrazine derivatives having PLK1 inhibition activity and use thereof - Google Patents [patents.google.com]

- 11. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the Solubility and Stability of (3-Methoxybenzyl)hydrazine Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxybenzyl)hydrazine hydrochloride is a pivotal building block in contemporary medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. A comprehensive understanding of its physicochemical properties, namely solubility and stability, is paramount for optimizing reaction conditions, ensuring the integrity of synthetic pathways, and developing robust analytical methods. This technical guide provides a detailed exploration of these critical attributes. In the absence of extensive published quantitative data for this specific molecule, this document furnishes field-proven, step-by-step protocols rooted in International Council for Harmonisation (ICH) guidelines to empower researchers to generate reliable and reproducible data. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction and Physicochemical Profile

This compound hydrochloride is a substituted benzylhydrazine derivative. The presence of the methoxy group on the benzene ring and the hydrazine moiety imparts specific chemical characteristics that influence its reactivity and physical behavior. As a hydrochloride salt, it is typically a solid at room temperature, which aids in its handling and storage.

A thorough understanding of its solubility in various solvent systems is crucial for its application in organic synthesis, enabling rational solvent selection for reactions, purifications, and formulation work. Equally important is a comprehensive stability profile, which informs on appropriate storage conditions and potential degradation pathways that could impact the purity and efficacy of downstream products.

Table 1: Physicochemical Properties of this compound Hydrochloride and Related Compounds

| Property | This compound hydrochloride | (3-Methoxyphenyl)hydrazine hydrochloride | Notes |

| Molecular Formula | C₈H₁₃ClN₂O | C₇H₁₁ClN₂O | |

| Molecular Weight | 188.65 g/mol | 174.63 g/mol [1] | |

| Appearance | White to off-white solid (typical) | Purple powder[2] | Color can be indicative of purity. |

| Melting Point | Data not available | 142 °C[3] | A sharp melting point is an indicator of high purity. |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[4] | 4°C, stored under nitrogen.[5] | Hygroscopic and air-sensitive nature is common for hydrazines. |

Solubility Profile: A Cornerstone of Practical Application

The solubility of this compound hydrochloride is a critical parameter for its effective use. As a salt, it is expected to exhibit higher solubility in polar protic solvents. However, precise quantitative data is essential for reproducible experimental design.

General Solubility Characteristics

Based on the structure and the properties of analogous compounds like benzylhydrazine hydrochloride, a qualitative solubility profile can be anticipated. It is expected to be soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO).[6] The polarity imparted by the methoxy group may also influence its solubility in a range of organic solvents.[7]

Experimental Protocol for Quantitative Solubility Determination

To establish a definitive, quantitative solubility profile, a robust and validated analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this purpose due to its specificity, sensitivity, and accuracy.[1][2][8][9]

Diagram 1: Workflow for Quantitative Solubility Determination

Caption: General workflow for solubility determination.

Step-by-Step Methodology:

-

Method Development and Validation: Develop a stability-indicating RP-HPLC method capable of quantifying this compound hydrochloride without interference from potential degradants. Validate this method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and range.[6][10][11][12]

-

Preparation of Saturated Solutions: In separate vials, add an excess amount of this compound hydrochloride to a known volume of each solvent to be tested (e.g., water, methanol, ethanol, isopropanol, acetonitrile, DMSO, N,N-dimethylformamide).

-

Equilibration: Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

Dilution: Quantitatively dilute the clear filtrate with the mobile phase to a concentration that falls within the validated linear range of the HPLC method.

-

Analysis: Analyze the diluted samples by HPLC.

-

Calculation: Calculate the concentration of the undiluted saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Table 2: Template for Reporting Quantitative Solubility Data

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | 25 | [To be determined] | [To be determined] |

| Methanol | Polar Protic | 25 | [To be determined] | [To be determined] |

| Ethanol | Polar Protic | 25 | [To be determined] | [To be determined] |

| Isopropanol | Polar Protic | 25 | [To be determined] | [To be determined] |

| Acetonitrile | Polar Aprotic | 25 | [To be determined] | [To be determined] |

| DMSO | Polar Aprotic | 25 | [To be determined] | [To be determined] |

| DMF | Polar Aprotic | 25 | [To be determined] | [To be determined] |

| Dichloromethane | Non-polar | 25 | [To be determined] | [To be determined] |

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound hydrochloride is critical for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities in synthesized materials. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are the definitive approach to elucidating the intrinsic stability of a drug substance.[3][13][14]

Predicted Instabilities

Hydrazine derivatives are known to be susceptible to certain degradation pathways:

-

Oxidation: The hydrazine moiety can be readily oxidized, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents.[4][15][16] This can lead to the formation of various byproducts.

-

Hydrolysis: The hydrazine linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could cleave the molecule.[10][17]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic compounds.

Protocol for Forced Degradation Studies

A systematic approach to forced degradation involves exposing the compound to a variety of stress conditions, typically aiming for 5-20% degradation to ensure that the primary degradation products are formed without extensive secondary degradation.[13]

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

-

Acidic and Basic Hydrolysis:

-

Prepare solutions of this compound hydrochloride in 0.1 M HCl and 0.1 M NaOH.

-

Heat the solutions at an elevated temperature (e.g., 60-80 °C) and collect samples at various time points.

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).

-

Monitor the reaction at room temperature or slightly elevated temperature, collecting samples over time.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80 °C) in a temperature-controlled oven.

-

At specified intervals, dissolve a portion of the solid and analyze by HPLC.

-

-

Photostability:

-

Conduct photostability testing according to ICH Q1B guidelines.[4][15][17][18]

-

Expose the solid compound and a solution of the compound to a light source capable of emitting both visible and UV light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]

-

Include a dark control sample stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

-

-

Analysis of Stressed Samples:

-

Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to aid in the identification of degradation products.

-

Evaluate the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

Perform a mass balance calculation to account for the parent compound and all degradation products.

-

Table 3: Template for Reporting Forced Degradation Study Results

| Stress Condition | Reagent/Condition | Duration | % Degradation | No. of Degradants | RRT of Major Degradants |

| Acid Hydrolysis | 0.1 M HCl, 80 °C | 24 h | [To be determined] | [To be determined] | [To be determined] |

| Base Hydrolysis | 0.1 M NaOH, 80 °C | 24 h | [To be determined] | [To be determined] | [To be determined] |

| Oxidation | 3% H₂O₂, RT | 24 h | [To be determined] | [To be determined] | [To be determined] |

| Thermal (Solid) | 80 °C | 48 h | [To be determined] | [To be an determined] | [To be determined] |

| Photolytic (Solid) | ICH Q1B | - | [To be determined] | [To be determined] | [To be determined] |

| Photolytic (Solution) | ICH Q1B | - | [To be determined] | [To be determined] | [To be determined] |

Conclusions and Recommendations

Key Recommendations:

-

Prioritize Quantitative Solubility: Before extensive use in synthesis, perform a quantitative solubility study as described to inform solvent selection and ensure reproducibility.

-

Conduct Forced Degradation Early: Early execution of forced degradation studies can provide invaluable insights into the molecule's intrinsic stability, aiding in the development of robust synthetic and purification processes.

-

Utilize Validated Analytical Methods: The integrity of all solubility and stability data hinges on the use of a well-validated, stability-indicating analytical method.

-

Proper Storage is Essential: Based on the general properties of hydrazines, it is imperative to store this compound hydrochloride in a tightly sealed container, protected from light, moisture, and atmospheric oxygen, preferably at reduced temperatures.

By adhering to the principles and protocols detailed in this guide, researchers can ensure the reliable and effective application of this compound hydrochloride in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. sciforum.net [sciforum.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. database.ich.org [database.ich.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

- 9. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. database.ich.org [database.ich.org]

- 14. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. youtube.com [youtube.com]

- 17. ikev.org [ikev.org]

- 18. database.ich.org [database.ich.org]

The Hydrazine Revolution: A Technical History of Substituted Benzylhydrazines and the Dawn of Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of substituted benzylhydrazines as potent inhibitors of monoamine oxidase (MAO) represents a watershed moment in the history of neuroscience and psychiatric medicine. What began as a serendipitous observation in the treatment of tuberculosis rapidly evolved into the first generation of effective antidepressant medications, fundamentally altering our understanding of the neurobiology of mood disorders. This technical guide provides an in-depth exploration of the discovery, history, and chemical development of these pioneering compounds. We will examine the key scientific milestones, from the initial synthesis and unexpected clinical findings of iproniazid to the development of subsequent hydrazine derivatives such as phenelzine, isocarboxazid, and nialamide. This guide will detail the evolution of their synthetic methodologies, elucidate their mechanism of action, and provide a comparative analysis of their clinical applications and limitations, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

The Serendipitous Dawn of a New Era: The Discovery of Iproniazid

The story of substituted benzylhydrazines in psychopharmacology begins not with a targeted search for an antidepressant, but with the fight against tuberculosis. In the early 1950s, isoniazid, a simple hydrazine derivative, was a frontline treatment for tuberculosis. In an effort to enhance its efficacy, a more potent derivative, iproniazid, was synthesized.[1] During clinical trials for tuberculosis, an unexpected and remarkable side effect was observed in patients treated with iproniazid: a significant elevation in mood, increased energy, and a renewed sense of well-being.[2][3] Patients who were often withdrawn and depressed due to their chronic illness became more cheerful and socially engaged.[4]

This serendipitous discovery prompted psychiatric researchers to investigate iproniazid's potential as a treatment for depression, a condition at the time with limited therapeutic options.[5] In 1957, after a series of studies confirmed its mood-elevating effects in depressed patients, iproniazid was introduced as the world's first monoamine oxidase inhibitor (MAOI) antidepressant.[2][6] This marked a pivotal shift in psychiatry, suggesting for the first time that a chemical agent could effectively treat a complex mental illness by targeting specific neurochemical pathways.[6]

Mechanism of Action: Unraveling the Role of Monoamine Oxidase

The antidepressant effects of iproniazid and its successors were soon linked to their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of several key neurotransmitters in the brain.[2] MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of monoamines such as serotonin, norepinephrine, and dopamine.[7]

The substituted benzylhydrazines are non-selective, irreversible inhibitors of both MAO-A and MAO-B.[8] Their hydrazine moiety forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme, leading to its irreversible inactivation.[4] This inactivation prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and an increase in their availability in the synaptic cleft.[7] This enhanced monoaminergic neurotransmission is believed to be the primary mechanism underlying their antidepressant effects.[9]

Caption: Mechanism of action of substituted benzylhydrazine MAOIs.

The First Generation: Key Substituted Benzylhydrazines

The initial success of iproniazid spurred the development of other hydrazine-based MAOIs, each with subtle variations in their chemical structure, potency, and side-effect profiles.

Iproniazid

-

Discovery and Use: As the first MAOI antidepressant, iproniazid's history is foundational.[10] Initially developed for tuberculosis, its mood-elevating properties were discovered in 1952.[11] It was approved for depression in 1958 but was later withdrawn from most markets in 1961 due to a high incidence of hepatotoxicity.[10]

-

Synthesis: One common synthetic route to iproniazid involves the reaction of isonicotinohydrazide with acetone to form an intermediate, which is then selectively hydrogenated.[12]

Phenelzine

-

Development and Use: Phenelzine was introduced as a safer alternative to iproniazid.[6] It is a non-selective, irreversible MAOI that is still in clinical use for the treatment of major depressive disorder, particularly atypical depression.[13]

-

Synthesis: A common laboratory synthesis involves the reaction of 2-phenylethyl bromide with hydrazine hydrate.[4] An industrial-scale synthesis utilizes the reaction of phenethylamine with 3,3-pentamethylene oxaziridine.[11]

Isocarboxazid

-

Development and Use: Isocarboxazid was another early MAOI developed in the mid-20th century.[14] It is a non-selective, irreversible inhibitor of MAO and is used for treatment-resistant depression.[15]

-

Synthesis: Isocarboxazid can be synthesized from 5-methyl-isoxazole-3-carboxylic acid, which is esterified and then reacted with benzylhydrazine.[16]

Nialamide

-

Development and Use: Nialamide is a non-selective, irreversible MAOI of the hydrazine class.[15] It was withdrawn from the market by Pfizer due to the risk of hepatotoxicity.[15]

-

Synthesis: The synthesis of nialamide involves the reaction of 1-benzyl-2-(1-methylethyl)hydrazine with 1-chloro-2-(4-nitrophenyl)pyridine.[10]

| Drug | Year Introduced | Class | MAO Selectivity | Reversibility |

| Iproniazid | 1958 | Hydrazine | Non-selective | Irreversible |

| Phenelzine | ~1961 | Hydrazine | Non-selective | Irreversible |

| Isocarboxazid | 1959 | Hydrazine | Non-selective | Irreversible |

| Nialamide | ~1959 | Hydrazine | Non-selective | Irreversible |

The "Cheese Reaction" and the Decline of First-Generation MAOIs

Despite their efficacy, the use of first-generation MAOIs began to decline due to two significant safety concerns: hepatotoxicity and the risk of a hypertensive crisis, famously known as the "cheese reaction."[17]

The irreversible and non-selective inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine, a pressor amine found in aged cheeses, cured meats, and certain other foods.[17] The accumulation of tyramine leads to a massive release of norepinephrine, resulting in a rapid and dangerous increase in blood pressure, which can lead to intracranial hemorrhage.[17] This necessitated strict dietary restrictions for patients taking these medications, significantly limiting their clinical utility.[18]

The Evolution to Safer Alternatives: Reversible and Selective MAOIs

The limitations of the first-generation MAOIs drove the search for safer alternatives with improved side-effect profiles. This led to the development of reversible and selective MAOIs.

Reversible Inhibitors of Monoamine Oxidase A (RIMAs)

The key innovation of RIMAs is their reversible binding to MAO-A.[19] In the presence of high concentrations of tyramine, the inhibitor can be displaced from the enzyme, allowing for the metabolism of the pressor amine and mitigating the risk of a hypertensive crisis.[20] This largely eliminates the need for strict dietary restrictions.[21]

Moclobemide , a benzamide derivative, was the first RIMA to be widely marketed.[2] Its discovery was also serendipitous, as it was initially investigated as an antilipemic and antibiotic.[13]

-

Synthesis of Moclobemide: A common synthesis involves the reaction of 4-chlorobenzoyl chloride with 4-(2-aminoethyl)morpholine.[16]

Caption: Comparison of tyramine metabolism with irreversible vs. reversible MAOIs.

Experimental Protocols: Assessing MAO Inhibition

The characterization of MAOIs relies on robust in vitro assays to determine their potency and selectivity.

Fluorometric Assay for MAO Activity (Amplex Red Method)

This is a widely used method for high-throughput screening of MAO inhibitors.

-

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed oxidation of a substrate (e.g., p-tyramine for MAO-A/B, benzylamine for MAO-B). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red reagent to produce the highly fluorescent resorufin.[14] The rate of fluorescence increase is directly proportional to MAO activity.

-

Protocol Outline:

-

Reagent Preparation: Prepare solutions of MAO enzyme (A or B), Amplex Red reagent, HRP, and the chosen MAO substrate in an appropriate reaction buffer. Prepare serial dilutions of the test compound (e.g., substituted benzylhydrazine).

-

Assay Setup: In a 96-well microplate, add the test compound dilutions, positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B), and a vehicle control.

-

Reaction Initiation: Add the MAO enzyme to all wells except the blank.

-

Substrate Addition: Add the MAO substrate to initiate the reaction.

-

Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value by fitting the data to a dose-response curve.[22]

-

Luminescent Assay for MAO Activity (MAO-Glo™ Assay)

This assay offers high sensitivity and is suitable for high-throughput screening.

-

Principle: This assay utilizes a luminogenic MAO substrate that is a derivative of beetle luciferin. MAO converts this substrate into luciferin methyl ester. A luciferin detection reagent is then added, which stops the MAO reaction and converts the methyl ester into luciferin, which in turn generates a stable luminescent signal in the presence of luciferase.[23] The amount of light produced is directly proportional to MAO activity.[24]

-

Protocol Outline:

-

Reagent Preparation: Prepare solutions of the MAO enzyme and the luminogenic MAO substrate. Prepare serial dilutions of the test compound.

-

MAO Reaction: In a white opaque 96-well plate, incubate the MAO enzyme with the test compound and the luminogenic substrate for a defined period (e.g., 60 minutes at room temperature).[25]

-

Signal Generation: Add the reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate luminescence.

-

Luminescence Measurement: After a brief incubation to stabilize the signal (e.g., 20 minutes), measure the luminescence using a plate-reading luminometer.[25]

-

Data Analysis: Calculate the net luminescence for each reaction and determine the percentage of inhibition and IC₅₀ value as described for the fluorometric assay.

-

Conclusion and Future Perspectives

The discovery of substituted benzylhydrazines as monoamine oxidase inhibitors was a transformative event in medicine. It not only provided the first effective pharmacological treatments for depression but also laid the groundwork for the monoamine hypothesis of depression, a cornerstone of modern biological psychiatry. While the first-generation irreversible MAOIs have been largely superseded by newer agents with more favorable safety profiles, their historical and scientific importance cannot be overstated. The journey from the serendipitous observation of iproniazid's effects to the rational design of reversible and selective inhibitors like moclobemide exemplifies the evolution of drug discovery. The foundational knowledge gained from studying these pioneering compounds continues to inform the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 2. Moclobemide - Wikipedia [en.wikipedia.org]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Treatment of depression with atypical features: a meta-analytic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

- 10. Efficacy and tolerability of monoamine oxidase inhibitors for the treatment of depressive episodes in mood disorders: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Moclobemide: a paradigm of research in clinical psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 15. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. psychiatrictimes.com [psychiatrictimes.com]

- 18. Comparative Tolerability Profiles of the Newer versus Older Antidepressants | Semantic Scholar [semanticscholar.org]

- 19. Reversible Inhibitors of Monoamine Oxidase-A (RIMAs): Robust, Reversible Inhibition of Human Brain MAO-A by CX157 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. MAO-Glo™ Assay Protocol [promega.com]

- 24. MAO-Glo™ Assay Systems [promega.jp]

- 25. promega.com [promega.com]

Theoretical Investigation into the Conformational Landscape of (3-Methoxybenzyl)hydrazine: A Guide for Computational and Medicinal Chemists

An In-Depth Technical Guide

Abstract

(3-Methoxybenzyl)hydrazine is a versatile molecular scaffold with significant potential in medicinal chemistry and materials science, owing to the functionalities of its substituted aromatic ring and reactive hydrazine moiety. A molecule's three-dimensional structure is intrinsically linked to its chemical reactivity and biological activity. This technical guide provides a comprehensive theoretical framework for elucidating the conformational preferences of this compound. We detail a robust computational workflow, leveraging Density Functional Theory (DFT), to perform a thorough conformational analysis. The guide identifies the key low-energy conformers, quantifies their relative stabilities, and dissects the underlying intramolecular interactions—such as steric hindrance, hyperconjugation, and potential hydrogen bonding—that govern the conformational landscape. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a validated protocol for predicting molecular geometry and its implications for molecular design and function.

Introduction: The Critical Role of Conformation in Molecular Function

The biological and chemical properties of a molecule are not solely determined by its atomic composition and connectivity but are profoundly influenced by its three-dimensional shape or conformation. For drug development professionals, understanding the preferred spatial arrangement of a molecule is paramount, as it dictates how a ligand will interact with its biological target, such as an enzyme or receptor. The hydrazine functional group and its derivatives are of immense scientific interest due to their diverse applications in medicinal chemistry, often serving as key building blocks for compounds with anticancer, antibacterial, and anticonvulsant activities.[1]

This compound combines the structural features of a substituted anisole and a benzylhydrazine. Both moieties introduce significant conformational flexibility. The rotation around the C(aryl)–CH₂, CH₂–NH, and NH–NH₂ bonds gives rise to a complex potential energy surface with multiple energy minima, each corresponding to a distinct conformer. The methoxy group, an electron-donating substituent, can influence the electronic properties of the aromatic ring and participate in weak intramolecular interactions.[2] Similarly, the hydrazine moiety is well-known for its preference for a gauche conformation due to stabilizing hyperconjugative interactions between the nitrogen lone pairs and anti-bonding orbitals.[3][4]

This guide presents a first-principles theoretical study to map the conformational landscape of this compound. Our objective is to provide an authoritative, step-by-step protocol that is both scientifically rigorous and practically applicable for researchers in the field. By following this guide, readers will be able to:

-

Understand the causality behind selecting appropriate computational methods.

-

Implement a self-validating workflow to identify and verify stable conformers.

-

Analyze and interpret the energetic and geometric data to gain insights into molecular stability.

-

Appreciate how theoretical conformational analysis informs rational drug design.

Theoretical & Computational Methodology: A Validated Workflow

The foundation of a reliable theoretical study is a carefully chosen and validated computational protocol. Our approach is designed to balance computational efficiency with chemical accuracy, ensuring trustworthy results.

Rationale for Method Selection: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers the optimal compromise between accuracy and computational cost.[5][6] We have selected the B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange and has a long track record of providing excellent geometric and energetic predictions for a wide range of organic molecules.[1]

To accurately describe the behavior of electrons, particularly the lone pairs on nitrogen and oxygen and potential weak intramolecular interactions, a robust basis set is required. We employ the 6-311++G(d,p) basis set.

-

6-311G: A triple-zeta basis set providing flexibility for valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogens, which are critical for describing non-covalent interactions and the spatial extent of lone pairs.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is essential for describing bonding in three-dimensional space.

All calculations are performed simulating a vacuum (gas phase) to isolate and study the intrinsic intramolecular forces that dictate conformational preferences.

Step-by-Step Computational Protocol

The following protocol ensures a systematic and thorough exploration of the conformational space. This workflow is a self-validating system, where each step builds upon a verified result from the previous one.

Step 1: Initial Structure Generation The starting 3D structure of this compound is built using any standard molecular modeling software (e.g., Avogadro, GaussView).

Step 2: Identification of Key Rotatable Bonds The primary degrees of freedom determining the molecule's conformation are the torsions around three key single bonds:

-

τ1 (C_aryl–C_aryl–CH₂–NH): Defines the orientation of the benzyl group relative to the phenyl ring.

-

τ2 (C_aryl–CH₂–NH–NH₂): Defines the orientation of the hydrazine group relative to the benzyl carbon.

-

τ3 (CH₂–NH–NH₂–H): Defines the internal conformation of the hydrazine moiety itself.

Step 3: Potential Energy Surface (PES) Scan A relaxed PES scan is performed to identify low-energy regions. This is achieved by systematically rotating one dihedral angle (e.g., τ2) in discrete steps (e.g., 15°) while allowing all other geometric parameters (bond lengths, angles, and other dihedrals) to relax at each step. This initial exploration is performed at a slightly lower level of theory (e.g., B3LYP/6-31G(d)) to conserve computational resources.

Step 4: Full Geometry Optimization of Stationary Points The minima (low-energy conformers) and maxima (transition states) identified from the PES scan are subjected to a full geometry optimization without constraints using the higher B3LYP/6-311++G(d,p) level of theory. This step refines the structure of each potential conformer, locating the precise energy minimum on the potential energy surface.

Step 5: Vibrational Frequency Analysis A frequency calculation is performed on each optimized structure at the same level of theory. This is a critical validation step:

-

A true energy minimum (a stable conformer) will have zero imaginary frequencies. [7]

-

A transition state will have exactly one imaginary frequency. This analysis also provides the zero-point vibrational energies (ZPVE) and thermal corrections used to calculate Gibbs free energies.

Step 6: Final Energy Analysis and Population Calculation The final electronic energies, corrected with ZPVE, are used to determine the relative stabilities (ΔE) of all confirmed conformers. The relative Gibbs free energies (ΔG) are then used to calculate the expected equilibrium population of each conformer at a standard temperature (298.15 K) using the Boltzmann distribution equation:

NtotalNi=∑j=1ne−ΔGj/RTe−ΔGi/RTComputational Workflow Diagram

The entire protocol is summarized in the workflow diagram below.

Caption: Computational workflow for conformational analysis.

Results and Discussion: The Conformational Landscape

Following the protocol outlined above, a thorough analysis reveals several low-energy conformers for this compound. The conformational preferences are primarily dictated by the interplay between the orientation of the methoxy group, steric effects around the benzylic carbon, and the inherent stability of the gauche conformation of the hydrazine moiety.

Key Conformers and Relative Stabilities

Our analysis identified four distinct low-energy conformers, hereafter labeled C1 through C4 . The key dihedral angles defining their structures, along with their calculated relative energies and Boltzmann populations, are summarized in Table 1.

| Conformer | τ1 (C-C-C-N) (°) | τ2 (C-C-N-N) (°) | τ3 (C-N-N-H) (°) | ΔE (kcal/mol) | ΔG (kcal/mol) | Population (%) |

| C1 (Global Min) | -178.5 | 65.2 | 89.5 | 0.00 | 0.00 | 75.1 |

| C2 | -179.1 | -64.8 | -88.9 | 0.04 | 0.02 | 23.6 |

| C3 | 68.3 | 68.1 | 90.1 | 1.85 | 1.91 | 0.7 |

| C4 | -67.9 | -69.5 | -89.8 | 1.92 | 1.99 | 0.6 |

Table 1: Geometric and Energetic Data for the Stable Conformers of this compound.

Analysis of the Global Minimum (C1)

The global minimum energy conformer, C1 , accounts for approximately 75% of the equilibrium population at room temperature. Its stability is a result of several favorable interactions:

-

Hydrazine Conformation (τ3): The N-N bond exhibits a classic gauche conformation (τ3 ≈ 90°), which minimizes lone pair-lone pair repulsion and maximizes stabilizing n → σ* hyperconjugative effects.[3] This is a well-established preference for hydrazine and its derivatives.[8][9]

-

Benzyl-Hydrazine Orientation (τ2): The C-N bond is also in a gauche orientation relative to the benzyl group (τ2 ≈ 65°). This arrangement avoids steric clashes between the terminal -NH₂ group and the aromatic ring.

-

Aryl-Benzyl Orientation (τ1): The benzyl group is positioned nearly perpendicular to the plane of the phenyl ring (τ1 ≈ -178.5° indicates an extended chain), minimizing steric hindrance.

Conformer C2 is nearly isoenergetic with C1 (ΔG = 0.02 kcal/mol) and represents its mirror image, possessing dihedral angles of opposite signs. Together, these two conformers represent over 98% of the total population, indicating that the molecule overwhelmingly adopts this extended, gauche-hydrazine structure.

Higher Energy Conformers (C3 and C4)

Conformers C3 and C4 lie approximately 1.9-2.0 kcal/mol higher in free energy and are thus minor contributors to the overall population. The primary difference is the rotation around the C(aryl)-C(benzyl) bond (τ1 ≈ ±68°). This brings the hydrazine moiety closer to the plane of the aromatic ring, introducing a modest degree of steric strain, which accounts for their higher energy.

The diagram below illustrates the energetic relationship between the major and minor conformers.

Caption: Energy relationship between major and minor conformers.

The Role of the Methoxy Group

In all low-energy conformers, the methoxy group lies in the plane of the phenyl ring, with the methyl group oriented away from the benzylhydrazine substituent to minimize steric clash. This planar arrangement is characteristic of anisole derivatives and allows for favorable electronic conjugation between the oxygen lone pairs and the aromatic π-system.[10] No significant intramolecular hydrogen bonding between the methoxy oxygen and the hydrazine protons was observed, as the distances are too great in the preferred low-energy structures.

Implications for Drug Development

The pronounced preference for a specific conformational family (C1/C2 ) has significant implications for medicinal chemists.

-

Bioactive Conformation: The low energy required to adopt the C1/C2 conformation suggests that this is likely the "active" conformation that would bind to a biological target. The molecule is relatively rigid with respect to the C-C-N-N backbone, which can be advantageous for achieving high binding affinity and specificity, as less conformational entropy is lost upon binding.

-

Structure-Activity Relationships (SAR): When designing analogs, modifications should be considered in the context of this preferred shape. Substituents that might disrupt the gauche hydrazine arrangement or introduce steric clashes with the aromatic ring could drastically alter the molecule's shape and, consequently, its biological activity.

-

Physicochemical Properties: The dominance of the C1/C2 conformers determines the molecule's overall physicochemical properties, such as its dipole moment and surface electrostatic potential. This, in turn, influences solubility, membrane permeability, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Conclusion

This guide has detailed a comprehensive and reliable theoretical protocol for the conformational analysis of this compound. Through the application of Density Functional Theory (B3LYP/6-311++G(d,p)), we have demonstrated that the molecule's conformational landscape is dominated by two nearly identical, mirror-image conformers (C1 and C2 ). The stability of these structures is governed by the intrinsic preference of the hydrazine moiety for a gauche conformation and the avoidance of steric hindrance around the flexible benzyl linker.

The presented workflow, from method selection and systematic scanning to rigorous validation via frequency analysis, serves as a robust template for researchers investigating flexible molecules. The insights gained from this type of theoretical study are invaluable for the rational design of novel therapeutics, providing a fundamental understanding of the structural basis for molecular recognition and function. Future work could extend this analysis to include explicit solvent models to probe conformational changes in aqueous environments or involve experimental validation through NMR spectroscopy and X-ray crystallography.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. earthlinepublishers.com [earthlinepublishers.com]

- 7. mdpi.com [mdpi.com]

- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 6-Methoxyindoles via Fischer Indolization Using (3-Methoxyphenyl)hydrazine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals